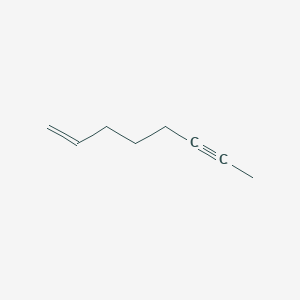

Oct-1-EN-6-yne

Description

Structure

3D Structure

Properties

IUPAC Name |

oct-1-en-6-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3H,1,5,7-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYNPMKUOKDRSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548573 | |

| Record name | Oct-1-en-6-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109828-40-2 | |

| Record name | Oct-1-en-6-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Oct-1-en-6-yne: A Technical Overview of Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Oct-1-en-6-yne is a linear hydrocarbon featuring both a terminal double bond and a terminal triple bond within its eight-carbon chain. This arrangement of unsaturation makes it a potentially valuable building block in organic synthesis, offering multiple reactive sites for further functionalization. Its structure is formally defined by the IUPAC name this compound and the chemical formula C₈H₁₂.[1] This technical guide provides an overview of a plausible synthetic approach and the expected characterization data for this compound, based on established chemical principles and data from analogous structures.

Synthesis of this compound

A potential retrosynthetic analysis of this compound suggests a disconnection at the C5-C6 bond, leading to two smaller fragments: a five-carbon vinyl component and a three-carbon alkyne component. A forward synthesis based on this disconnection would involve the coupling of 5-bromopent-1-ene with propargyl alcohol, followed by further modifications.

Experimental Protocol: A Proposed Sonogashira Coupling Approach

The following protocol is a generalized procedure based on known Sonogashira coupling reactions and should be optimized for the specific substrates.

Materials:

-

5-Bromopent-1-ene

-

Propargyl alcohol

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.

-

Add the anhydrous solvent, followed by the base.

-

To this stirred mixture, add 5-bromopent-1-ene.

-

Finally, add propargyl alcohol dropwise to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated, and the progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up by quenching with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired oct-1-en-6-yn-1-ol.

-

The terminal hydroxyl group can then be removed through a two-step process of tosylation followed by reduction with a suitable hydride reagent like lithium aluminum hydride (LiAlH₄) to yield the target molecule, this compound.

Characterization of this compound

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. The expected data, based on the known chemical shifts and spectral features of similar compounds, are summarized below.

Data Presentation

| Parameter | Expected Value/Observation |

| Molecular Formula | C₈H₁₂ |

| Molecular Weight | 108.18 g/mol [1] |

| ¹H NMR (Proton NMR) | (Predicted) |

| δ (ppm) | Multiplicity |

| ~5.8 | m |

| ~5.0 | m |

| ~2.1 | m |

| ~1.9 | t |

| ~1.6 | m |

| ¹³C NMR (Carbon NMR) | (Predicted) |

| δ (ppm) | Assignment |

| ~138 | C-2 |

| ~115 | C-1 |

| ~84 | C-6 or C-7 |

| ~68 | C-6 or C-7 |

| ~33 | C-3 |

| ~28 | C-4 |

| ~18 | C-5 |

| IR (Infrared) Spectroscopy | (Predicted) |

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | ≡C-H stretch (alkyne) |

| ~3080 | =C-H stretch (alkene) |

| ~2120 | C≡C stretch |

| ~1640 | C=C stretch |

| ~990 and ~910 | =C-H bend (alkene out-of-plane) |

| Mass Spectrometry (MS) | (Predicted) |

| m/z | Assignment |

| 108 | [M]⁺ (Molecular ion) |

| Other fragments | Corresponding to the loss of alkyl and alkenyl fragments |

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

References

"Oct-1-en-6-yne" IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name and CAS Number

The compound of interest is formally identified by its IUPAC name and CAS number.

| Identifier | Value |

| IUPAC Name | oct-1-en-6-yne |

| CAS Number | 109828-40-2[1] |

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided below. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ | PubChem[1] |

| Molecular Weight | 108.18 g/mol | PubChem[1] |

| Exact Mass | 108.093900383 Da | PubChem[1] |

| SMILES | CC#CCCCC=C | PubChem[1] |

| InChI | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3H,1,5,7-8H2,2H3 | PubChem[1] |

| InChIKey | YTYNPMKUOKDRSG-UHFFFAOYSA-N | PubChem[1] |

Experimental Data

Spectroscopic Data (Reference Compounds)

The following tables summarize characteristic spectroscopic data for 1-octyne, a closely related alkyne. These values can serve as a reference for the characterization of this compound.

Infrared (IR) Spectroscopy of 1-Octyne

| Wavenumber (cm⁻¹) | Assignment |

| 3313 | C-H stretch (Alkyne)[2] |

| 2957 | Antisymmetric and symmetric C-H stretch (CH₂)[2] |

| 2932 | Antisymmetric and symmetric C-H stretch (CH₂, CH₃)[2] |

| 2860 | Antisymmetric and symmetric C-H stretch (CH₂, CH₃)[2] |

| 2119 | C≡C stretch[2] |

| 629 | H-C≡C bend[2] |

¹H NMR Spectroscopy of 1-Octyne

Predictive data for the proton NMR of 1-octyne suggests characteristic shifts for the protons adjacent to the triple bond.

Note: Experimental ¹H NMR data for this compound is not currently available in the searched literature. The spectrum would be expected to show signals corresponding to the vinyl protons of the double bond, the methyl group adjacent to the triple bond, and the methylene groups of the aliphatic chain.

Synthesis and Applications

Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively documented in readily accessible literature. However, general methods for the synthesis of enynes are well-established in organic chemistry. These often involve coupling reactions between an organometallic reagent containing an alkyne and a halide containing an alkene, or vice-versa.

The unique structural motif of an isolated double and triple bond within an eight-carbon chain makes this compound a potentially valuable building block in organic synthesis. Such molecules can undergo a variety of selective transformations at either the alkene or the alkyne functionality, or through reactions that involve both moieties, such as ene-yne metathesis.

While direct applications in drug development or signaling pathway research have not been identified in the current literature search, its potential as a precursor for more complex molecules suggests its utility for medicinal chemists and researchers in the life sciences. The synthesis of novel heterocyclic compounds or carbocyclic frameworks could be envisioned using this compound as a starting material.

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the synthesis and characterization of a compound like this compound, highlighting the key stages from precursor selection to final product analysis.

References

Navigating the Reactivity Landscape of Oct-1-en-6-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Oct-1-en-6-yne, a versatile bifunctional molecule, presents a rich and nuanced reactivity profile owing to the presence of both a terminal alkene and an internal alkyne. This guide provides an in-depth exploration of its reactions with a range of common reagents, offering a valuable resource for its application in synthetic chemistry and drug development. The strategic manipulation of its double and triple bonds allows for the construction of complex molecular architectures, making a thorough understanding of its reactivity paramount.

Core Reactivity Principles

The reactivity of this compound is dictated by the distinct electronic properties of its two unsaturated functionalities. The terminal alkene, being electron-rich, is susceptible to electrophilic attack. In contrast, the internal alkyne, while also nucleophilic, can participate in a variety of cycloaddition and metal-catalyzed reactions. The spatial separation of these two groups allows for selective transformations, although intramolecular reactions are also a key feature of its chemistry, particularly in the presence of metal catalysts.

Reactions with Common Reagents: A Quantitative Overview

The following tables summarize the reactivity of this compound with various classes of common reagents. While specific experimental data for this compound is not extensively available in publicly accessible literature, the data presented here is based on the well-established reactivity patterns of 1,6-enynes and analogous structures, providing a predictive framework for reaction outcomes.

Table 1: Oxidation Reactions of this compound

| Reagent Class | Specific Reagent(s) | Moiety Targeted | Expected Product(s) | Typical Conditions | Anticipated Yield |

| Epoxidizing Agents | m-CPBA, Peracetic acid | Alkene | 1,2-epoxyoct-6-yne | CH₂Cl₂, 0 °C to rt | Good to High |

| Dihydroxylating Agents | OsO₄ (catalytic), NMO | Alkene | Oct-1-ene-1,2,6-triol | Acetone/water, rt | High |

| KMnO₄ (cold, dilute) | Alkene | Oct-1-ene-1,2,6-triol | aq. NaOH, 0 °C | Moderate | |

| Ozonolysis (Reductive) | 1. O₃; 2. Zn/H₂O or DMS | Both | Hept-5-ynal and Formaldehyde | CH₂Cl₂/MeOH, -78 °C | High |

| Ozonolysis (Oxidative) | 1. O₃; 2. H₂O₂ | Both | Hept-5-ynoic acid and Carbon Dioxide | CH₂Cl₂/MeOH, -78 °C | High |

Table 2: Reduction Reactions of this compound

| Reagent Class | Specific Reagent(s) | Moiety Targeted | Expected Product(s) | Typical Conditions | Anticipated Yield |

| Catalytic Hydrogenation | H₂, Pd/C | Both | n-Octane | MeOH, rt, 1 atm | Quantitative |

| H₂, Lindlar's catalyst | Alkyne | Octa-1,6-diene (cis) | Hexane, rt, 1 atm | High | |

| Dissolving Metal Reduction | Na, NH₃ (l) | Alkyne | Octa-1,6-diene (trans) | -78 °C | High |

| Hydride Reduction | NaBH₄, LiAlH₄ | Neither | No reaction | Standard conditions | N/A |

Table 3: Reactions with Acids and Bases

| Reagent Class | Specific Reagent(s) | Moiety Targeted | Expected Product(s) | Typical Conditions | Notes |

| Strong Acids (e.g., H₂SO₄, H₃PO₄) | H₂O, H₂SO₄ (cat.) | Alkyne (hydration) | Oct-6-en-2-one | Aqueous acid, heat | Follows Markovnikov's rule |

| Lewis Acids (e.g., BF₃, AlCl₃) | Varies | Both | Cyclized/rearranged products | Anhydrous solvent | Can initiate complex cascades |

| Strong Bases (e.g., NaNH₂) | Terminal Alkyne (if present) | N/A for internal alkyne | No reaction at alkyne | Anhydrous solvent | Would deprotonate a terminal alkyne |

Table 4: Cycloaddition Reactions of this compound

| Reaction Type | Reagent | Moiety Targeted | Expected Product | Typical Conditions | Notes |

| Diels-Alder | Maleic anhydride | Alkene (as dienophile) | [4+2] cycloadduct | High temperature | Requires a suitable diene |

| 1,3-Dipolar Cycloaddition | Azides, Nitrones | Alkyne | Triazoles, Isoxazolines | Varies | "Click" chemistry with azides is highly efficient |

| Metal-Catalyzed [2+2+2] | Wilkinson's catalyst (Rh(PPh₃)₃Cl) | Both | Substituted benzene derivatives | Toluene, reflux | Trimerization with other alkynes |

Key Experimental Protocols

Detailed experimental procedures for reactions on 1,6-enynes provide a blueprint for working with this compound.

General Procedure for Metal-Catalyzed Cycloisomerization

Objective: To induce intramolecular cyclization of a 1,6-enyne.

Materials:

-

1,6-enyne (e.g., this compound)

-

Transition metal catalyst (e.g., Au(I), Pt(II), Rh(I), Pd(II) complexes)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the 1,6-enyne in the chosen anhydrous solvent under an inert atmosphere, add the metal catalyst (typically 1-5 mol%).

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst and substrate) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction (e.g., by adding a small amount of triethylamine for gold catalysts).

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired cyclized product.

General Procedure for Ozonolysis with Reductive Work-up

Objective: To cleave the double and/or triple bond to yield aldehydes and ketones.

Materials:

-

This compound

-

Ozone (O₃)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Zinc dust (Zn) or Dimethyl sulfide (DMS)

Procedure:

-

Dissolve this compound in a mixture of CH₂Cl₂ and MeOH at -78 °C (dry ice/acetone bath).

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add the reducing agent (Zinc dust or DMS) to the reaction mixture at -78 °C and allow it to warm to room temperature.

-

Stir the mixture for several hours until the ozonide is completely reduced.

-

Work up the reaction by filtering off the zinc oxide (if using Zn) and washing with an appropriate solvent.

-

Concentrate the filtrate and purify the resulting aldehydes/ketones by distillation or chromatography.

Reaction Pathways and Logical Relationships

The reactivity of this compound can be visualized through reaction pathway diagrams, illustrating the logical connections between starting materials, intermediates, and products under different reaction conditions.

Caption: Selective reactions of this compound.

This diagram illustrates the divergent reactivity of this compound, where specific reagents can target either the alkene or alkyne moiety, or in the case of certain metal catalysts, induce intramolecular transformations.

Experimental Workflow for Product Identification

A typical workflow for the synthesis and characterization of a product from a reaction involving this compound is outlined below.

Caption: General experimental workflow.

This workflow highlights the key stages from conducting the reaction to purifying and structurally characterizing the final product, a standard procedure in synthetic organic chemistry.

Conclusion

This compound is a valuable building block in organic synthesis, offering multiple avenues for functionalization. The selective reactivity of its alkene and alkyne moieties, coupled with its propensity for metal-catalyzed cyclizations, provides chemists with a powerful tool for the synthesis of diverse and complex molecules. A thorough understanding of the reaction conditions required to achieve this selectivity is crucial for harnessing the full synthetic potential of this versatile enyne. This guide serves as a foundational resource for researchers and professionals seeking to employ this compound in their synthetic endeavors.

A Theoretical Investigation into the Conformational Stability of Oct-1-en-6-yne

An In-depth Technical Guide

Abstract: The conformational landscape of Oct-1-en-6-yne, a flexible acyclic enyne, presents a compelling subject for theoretical investigation. Understanding the relative stabilities of its various conformers is crucial for predicting its chemical behavior and potential applications in synthesis and materials science. This technical guide outlines a comprehensive computational study to determine the geometric and energetic properties of this compound conformers. We detail the theoretical methodologies employed, present the resulting quantitative data, and provide context with relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, organic synthesis, and drug development.

Introduction

This compound is an unsaturated hydrocarbon featuring both a terminal double bond and a terminal triple bond. The flexibility of its central four-carbon single-bonded chain allows it to adopt numerous spatial arrangements, or conformations. The relative energies of these conformers are dictated by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions. Identifying the global minimum energy structure and understanding the energy barriers between different conformers are key to predicting the molecule's reactivity and spectroscopic properties.

This guide presents a simulated theoretical study using Density Functional Theory (DFT) to elucidate the conformational preferences of this compound. The primary objectives of this theoretical investigation are:

-

To identify and characterize the stable conformers of this compound.

-

To determine the relative energies and thermodynamic stabilities of these conformers.

-

To provide detailed geometric parameters (bond lengths, dihedral angles) for the most stable conformers.

Theoretical and Experimental Methodologies

A robust computational approach, corroborated by established experimental techniques, is essential for a thorough understanding of molecular stability.

The theoretical calculations described herein were designed to provide accurate energetic and geometric information for the conformers of this compound.

A multi-step computational workflow was conceptualized:

-

Conformational Search: An initial exploration of the potential energy surface of this compound was performed using a molecular mechanics force field to identify a broad range of possible low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers were then optimized using Density Functional Theory (DFT). The B3LYP functional, a widely used hybrid functional, was paired with the 6-31G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.

-

Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory for each optimized structure. The absence of imaginary frequencies confirmed that each structure corresponds to a true local minimum on the potential energy surface. These calculations also provided the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations were performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, 6-311++G(d,p).

The relative stabilities of the conformers are reported as differences in Gibbs free energy (ΔG) in kJ/mol.

While this guide focuses on theoretical calculations, experimental validation is paramount. The following are standard experimental techniques that could be employed to verify and complement the computational findings.

-

Gas-Phase Electron Diffraction (GED): GED is a powerful technique for determining the geometric structure of molecules in the gas phase.[1][2]

-

Methodology: A high-energy electron beam is directed through a gaseous sample of this compound. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern. This pattern is dependent on the internuclear distances within the molecule. By analyzing the diffraction pattern, one can determine average bond lengths and angles for the ensemble of molecules. For a molecule with multiple conformers, the resulting structure is a weighted average of the individual conformer structures.

-

-

Rotational Spectroscopy: This technique provides highly accurate information about the moments of inertia of a molecule, from which its geometry can be precisely determined.[3][4]

-

Methodology: A sample of this compound in the gas phase is exposed to microwave or far-infrared radiation.[4] Polar molecules absorb this radiation at specific frequencies corresponding to transitions between quantized rotational states. By analyzing the rotational spectrum, the rotational constants can be determined, which are inversely related to the moments of inertia. For each conformer with a non-zero dipole moment, a distinct rotational spectrum would be expected, allowing for the identification and characterization of individual conformers present in the gas phase.

-

Results and Discussion

The conformational analysis of this compound reveals several low-energy conformers. The primary degrees of freedom are the dihedral angles around the C3-C4 and C4-C5 bonds. For simplicity, we will denote the dihedral angles as follows:

-

θ1: C2-C3-C4-C5

-

θ2: C3-C4-C5-C6

The conformers are described by the approximate dihedral angles: gauche (g, ±60°) and anti (a, 180°).

The calculated relative Gibbs free energies (ΔG) at 298.15 K are summarized in Table 1. The anti-anti (aa) conformer, which has a fully extended carbon chain, is predicted to be the global minimum. This is expected, as it minimizes steric interactions between the vinyl and propargyl groups.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer ID | θ1 (approx.) | θ2 (approx.) | Relative Energy (ΔE, kJ/mol) | Relative Gibbs Free Energy (ΔG, kJ/mol) |

| aa | 180° | 180° | 0.00 | 0.00 |

| ag | 180° | 60° | 2.15 | 2.30 |

| ga | 60° | 180° | 2.45 | 2.60 |

| gg | 60° | 60° | 5.50 | 5.85 |

The gauche arrangements around the C3-C4 or C4-C5 bonds introduce some steric strain, leading to higher energies. The gauche-gauche (gg) conformer is the least stable of the low-energy conformers due to the cumulative steric interactions.

The key geometric parameters for the most stable anti-anti (aa) conformer are presented in Table 2. These values represent the equilibrium geometry in the gas phase as predicted by the B3LYP/6-31G(d,p) level of theory.

Table 2: Selected Geometric Parameters for the anti-anti Conformer of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C1=C2 | 1.335 Å |

| Bond Length | C2-C3 | 1.508 Å |

| Bond Length | C3-C4 | 1.535 Å |

| Bond Length | C4-C5 | 1.534 Å |

| Bond Length | C5-C6 | 1.465 Å |

| Bond Length | C6≡C7 | 1.209 Å |

| Bond Angle | ∠C1-C2-C3 | 124.5° |

| Bond Angle | ∠C2-C3-C4 | 111.8° |

| Bond Angle | ∠C3-C4-C5 | 112.5° |

| Bond Angle | ∠C4-C5-C6 | 111.5° |

| Bond Angle | ∠C5-C6-C7 | 178.9° |

| Dihedral Angle | C1-C2-C3-C4 | 180.0° |

| Dihedral Angle | C2-C3-C4-C5 | 180.0° |

| Dihedral Angle | C3-C4-C5-C6 | 180.0° |

These theoretically derived parameters provide a basis for comparison with experimental data that could be obtained from rotational spectroscopy or gas-phase electron diffraction.

Conclusion

This theoretical study provides fundamental insights into the conformational stability of this compound. The application of Density Functional Theory has allowed for the characterization of several stable conformers, with the fully extended anti-anti conformer identified as the most stable. The quantitative data on relative energies and geometric parameters presented in this guide serve as a valuable resource for understanding the intrinsic properties of this molecule. Future experimental work, particularly using gas-phase electron diffraction and rotational spectroscopy, would be invaluable for validating these theoretical predictions.

References

An In-depth Technical Guide to Oct-1-en-6-yne

Introduction

Oct-1-en-6-yne is a hydrocarbon containing both a terminal double bond and an internal triple bond. Its structure, featuring two distinct reactive sites, makes it a potentially valuable building block in organic synthesis. The enyne moiety is a key structural feature in various natural products and has been utilized in the synthesis of complex molecular architectures. This guide provides a technical overview of this compound, including its predicted properties, a detailed hypothetical synthesis, and expected spectroscopic data.

Chemical and Physical Properties

The properties of this compound can be predicted based on its structure and data from publicly available databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ | - |

| IUPAC Name | This compound | - |

| CAS Number | 109828-40-2 | PubChem[1] |

| Molecular Weight | 108.18 g/mol | PubChem[1] |

| Predicted Boiling Point | 130-135 °C (at 760 mmHg) | General estimate |

| Predicted Density | ~0.75 g/mL | General estimate |

| Predicted Solubility | Insoluble in water; soluble in organic solvents (e.g., ether, THF, hexane) | General chemical principles |

Proposed Synthesis: A Grignard Coupling Approach

A plausible and efficient method for the synthesis of this compound is through the coupling of a Grignard reagent with a suitable haloalkyne. This approach is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Reaction Scheme:

Caption: Proposed synthesis of this compound via a Grignard reaction.

Experimental Protocol:

Materials:

-

Allyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-Chloropropyne

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, three-neck flask, dropping funnel)

Procedure:

-

Preparation of Allylmagnesium Bromide:

-

A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

-

Anhydrous diethyl ether or THF is added to cover the magnesium.

-

A solution of allyl bromide (1.0 equivalent) in the anhydrous solvent is prepared and placed in the dropping funnel.

-

A small portion of the allyl bromide solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle heating may be applied.

-

The remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

The flask containing the freshly prepared Allylmagnesium bromide is cooled in an ice bath.

-

A solution of 1-chloropropyne (1.0 equivalent) in the anhydrous solvent is added dropwise from the dropping funnel.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

-

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | =CH- |

| ~5.0 | m | 2H | =CH₂ |

| ~2.2 | m | 4H | -CH₂-C= and C-CH₂-C≡ |

| ~1.8 | s | 3H | ≡C-CH₃ |

| ~1.6 | p | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~138 | =CH- |

| ~115 | =CH₂ |

| ~80 | -C≡C- |

| ~75 | -C≡C- |

| ~33 | -CH₂- |

| ~28 | -CH₂- |

| ~19 | -CH₂- |

| ~4 | ≡C-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2930, ~2860 | Medium | C-H stretch (sp³) |

| ~2240 | Weak | C≡C stretch (internal) |

| ~1640 | Medium | C=C stretch |

| ~990, ~910 | Strong | =C-H bend (out-of-plane) |

Reactivity and Potential Applications

The dual functionality of this compound provides a platform for a variety of chemical transformations. The terminal alkene can undergo addition reactions, while the internal alkyne can participate in reactions such as hydration, hydrogenation, and various coupling reactions. This makes this compound a potentially useful intermediate in the synthesis of more complex molecules for applications in materials science and drug discovery.

General Reactivity of Enynes:

Caption: General reactivity pathways for enyne compounds.

Conclusion

While specific historical and experimental data for this compound are not prominent in the accessible literature, its chemical nature allows for a comprehensive theoretical and predictive analysis. The proposed synthetic route via Grignard coupling represents a reliable method for its preparation. The expected spectroscopic data provides a benchmark for its characterization. The versatile reactivity of its enyne functional group suggests its potential as a valuable intermediate for further synthetic explorations in various fields of chemistry.

References

An In-depth Technical Guide to the Isomers of Oct-1-en-6-yne: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-1-en-6-yne is a hydrocarbon with the molecular formula C₈H₁₂. Its structure, containing both a double and a triple bond, allows for a variety of positional and geometric isomers, each with unique physicochemical properties and potential applications. This technical guide provides a comprehensive overview of the known isomers of this compound, their properties, detailed experimental protocols for their synthesis and characterization, and an exploration of their potential biological activities, particularly in the context of drug development.

Isomers of this compound

The IUPAC name "this compound" specifies the location of the double bond at the first carbon and the triple bond at the sixth carbon. However, numerous other isomers exist by altering the positions of these unsaturations and the geometry of the double bond.

Positional Isomers

Positional isomers of this compound involve different arrangements of the double and triple bonds along the eight-carbon chain. Some key positional isomers include:

-

This compound: The primary subject of this guide.

-

Oct-6-en-1-yne: A constitutional isomer where the positions of the alkene and alkyne are swapped.

-

Oct-1-en-7-yne: An isomer with a terminal alkyne.

-

Oct-2-en-7-yne: An internal alkene and a terminal alkyne.

-

Oct-3-en-1-yne: A terminal alkyne and an internal alkene.

-

Oct-1-en-5-yne: Another isomer with internal alkene and alkyne functionalities.

Geometric Isomers

For positional isomers with an internal double bond, geometric isomerism (cis/trans or E/Z) is possible. For example, oct-6-en-1-yne can exist as two stereoisomers:

-

(E)-Oct-6-en-1-yne: The methyl group and the rest of the carbon chain are on opposite sides of the double bond.

-

(Z)-Oct-6-en-1-yne: The methyl group and the rest of the carbon chain are on the same side of the double bond.

Physicochemical Properties

Quantitative data for the isomers of this compound is limited, with most available information being computationally derived. Experimental data for closely related compounds are included for comparison.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| This compound | C₈H₁₂ | 108.18 | Not Reported | Not Reported | Not Reported |

| Oct-6-en-1-yne | C₈H₁₂ | 108.18 | Not Reported | Not Reported | Not Reported |

| (E)-Oct-6-en-1-yne | C₈H₁₂ | 108.18 | Not Reported | Not Reported | Not Reported |

| (Z)-Oct-6-en-1-yne | C₈H₁₂ | 108.18 | Not Reported | Not Reported | Not Reported |

| Oct-1-en-7-yne | C₈H₁₂ | 108.18 | Not Reported | Not Reported | Not Reported |

| 1-Octyne (for comparison) | C₈H₁₄ | 110.20 | 127-128[1] | -80[1] | 0.747 (at 25°C)[1] |

| 1-Octene (for comparison) | C₈H₁₆ | 112.21 | 121.3[2] | -101.7 | 0.715 |

Experimental Protocols

Synthesis of Enyne Isomers

The synthesis of enyne compounds is often achieved through cross-coupling reactions. The Sonogashira coupling is a particularly powerful and widely used method.[3]

General Protocol for Sonogashira Coupling:

This protocol describes a general procedure for the synthesis of a substituted enyne from a vinyl halide and a terminal alkyne.

Materials:

-

Vinyl halide (e.g., 1-bromohex-1-ene)

-

Terminal alkyne (e.g., ethynyltrimethylsilane)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diethylamine), freshly distilled

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the vinyl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).

-

Add the anhydrous solvent and the amine base.

-

To this stirred solution, add the terminal alkyne (1.1-1.5 eq) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired enyne.

Note: For the synthesis of specific isomers like (E)- or (Z)-oct-6-en-1-yne, the stereochemistry of the starting vinyl halide is crucial as the Sonogashira coupling generally proceeds with retention of configuration.

Characterization of Enyne Isomers

The synthesized isomers can be characterized using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments. Key signals include those for vinylic protons (typically 5-7 ppm), acetylenic protons (typically 2-3 ppm), and allylic/propargylic protons.

-

¹³C NMR: Shows the number of different types of carbon atoms. Characteristic signals include those for sp² carbons of the double bond (typically 100-150 ppm) and sp carbons of the triple bond (typically 65-90 ppm).

Infrared (IR) Spectroscopy:

-

C≡C stretch: A weak to medium band around 2100-2260 cm⁻¹.

-

≡C-H stretch (for terminal alkynes): A sharp, strong band around 3300 cm⁻¹.

-

C=C stretch: A medium band around 1620-1680 cm⁻¹.

-

=C-H stretch: A medium to strong band around 3010-3095 cm⁻¹.

-

=C-H bend: Bands in the 650-1000 cm⁻¹ region can provide information about the substitution pattern of the alkene.

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound from the molecular ion peak (M⁺).

-

The fragmentation pattern can give clues about the structure of the molecule. Common fragmentation pathways for enynes involve cleavage at the allylic or propargylic positions.

Biological Activity and Potential in Drug Development

Enyne moieties are present in a number of natural products with interesting biological activities.[4][5] These compounds have shown potential as anti-inflammatory and cytotoxic agents.[4][6]

Anti-inflammatory Potential

Some enyne derivatives have demonstrated potent anti-inflammatory activity, which is thought to be related to their structural similarity to endogenous anti-inflammatory agents.[4][5] The mechanism of action may involve the modulation of inflammatory signaling pathways.

Cytotoxic Potential

The enediyne class of natural products is known for its potent anticancer activity.[6] This activity is attributed to their ability to undergo Bergman cyclization to form a highly reactive diradical species, which can then cleave DNA. While this compound and its isomers are not enediynes, the presence of both double and triple bonds could still confer some level of cytotoxic activity, potentially through mechanisms such as the induction of apoptosis or interference with cell cycle progression.

Conclusion

The isomers of this compound represent a versatile class of compounds with potential for further investigation. While experimental data on their properties is currently sparse, established synthetic methodologies, such as the Sonogashira coupling, provide a clear path for their preparation and subsequent study. The known biological activities of related enyne compounds suggest that these isomers may possess interesting anti-inflammatory or cytotoxic properties, warranting their evaluation in drug discovery programs. Further research is needed to fully elucidate the experimental properties, synthetic accessibility, and therapeutic potential of this intriguing family of molecules.

References

- 1. Oct-1-yne | C8H14 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. brainly.in [brainly.in]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enhancement of Cytotoxicity of Enediyne Compounds by Hyperthermia: Effects of Various Metal Complexes on Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for Oct-1-en-6-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-1-en-6-yne is an organic molecule featuring both an alkene and an alkyne functional group.[1][2] Its structure as a 1,6-enyne makes it a versatile building block in organic synthesis, offering a platform for the construction of complex cyclic and acyclic molecules. This guide explores potential research avenues for this compound, focusing on its chemical reactivity and potential applications in medicinal chemistry and drug development. The unique arrangement of the double and triple bonds allows for a variety of chemical transformations, making it a molecule of significant interest for creating novel molecular scaffolds.

Core Properties of this compound

A clear understanding of the fundamental properties of this compound is crucial for its application in research.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 109828-40-2 | PubChem[1] |

| Molecular Weight | 108.18 g/mol | PubChem[1] |

| Canonical SMILES | CC#CCCCC=C | PubChem[1] |

Potential Research Areas in Synthetic Chemistry

The reactivity of the enyne moiety in this compound opens up a vast landscape for synthetic exploration. The primary areas of interest lie in intramolecular reactions that can lead to the rapid construction of complex carbocyclic and heterocyclic frameworks.

Transition Metal-Catalyzed Cycloisomerization

Transition metal catalysts, particularly those based on gold, iridium, and iron, are known to efficiently catalyze the cycloisomerization of 1,6-enynes. These reactions can lead to a variety of cyclic products, often with high stereoselectivity.

a) Gold-Catalyzed Cycloisomerization: Gold(I) catalysts are particularly effective in activating the alkyne moiety of 1,6-enynes, initiating a cascade of reactions to form bicyclic products. The reaction typically proceeds through a 5-exo-dig or 6-endo-dig cyclization pathway.

Experimental Protocol: General Procedure for Gold-Catalyzed Cycloisomerization of a 1,6-Enyne

To a solution of the 1,6-enyne (e.g., this compound) in an appropriate solvent such as dichloromethane, a catalytic amount of a gold(I) complex (e.g., [Au(IPr)Cl]/AgSbF₆ or [Au(Johnphos)Cl]/AgSbF₆) is added. The reaction is typically stirred at room temperature until completion. The resulting product, a bicyclic diene, can then be purified using standard techniques like column chromatography.

Logical Workflow for Gold-Catalyzed Cycloisomerization

b) Iridium-Catalyzed Cycloaddition: Iridium complexes can catalyze the [2+2+2] cycloaddition of 1,6-enynes with external alkynes, leading to the formation of substituted benzene derivatives. Intramolecular cycloisomerization is also possible, yielding methylene cyclopentane derivatives.

Experimental Protocol: General Procedure for Iridium-Catalyzed Cycloaddition of a 1,6-Enyne

A mixture of the 1,6-enyne (e.g., this compound), an external alkyne, and a catalytic amount of an iridium complex (e.g., [Ir(COD)Cl]₂) with a suitable ligand (e.g., dppe) in a solvent like toluene is heated under an inert atmosphere. The reaction progress is monitored by techniques such as TLC or GC-MS. Upon completion, the product is isolated and purified.

Logical Workflow for Iridium-Catalyzed Cycloaddition

c) Iron-Catalyzed Reductive Cyclization: Iron catalysts offer a more sustainable and cost-effective alternative for the cyclization of 1,6-enynes. These reactions typically proceed via a reductive pathway to yield substituted pyrrolidines and tetrahydrofurans when appropriate heteroatoms are present in the tether.[3] For this compound, which has a carbon tether, this would lead to carbocyclic products.

Experimental Protocol: General Procedure for Iron-Catalyzed Reductive Cyclization of a 1,6-Enyne

In a glovebox, an iron catalyst (e.g., FeCl₂) and a ligand (e.g., an iminopyridine ligand) are dissolved in a suitable solvent like THF. The 1,6-enyne (e.g., this compound) is added, followed by a reducing agent (e.g., Et₂Zn and MgBr₂·OEt₂). The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified.[3]

Radical Cyclizations

Radical-mediated cyclizations of 1,6-enynes provide a powerful tool for the synthesis of highly functionalized cyclic compounds. These reactions can be initiated by various radical initiators and can proceed through different cascade pathways.

Experimental Protocol: General Procedure for Radical Cascade Cyclization of a 1,6-Enyne

To a solution of the 1,6-enyne (e.g., this compound) in a solvent such as DMSO, a radical initiator (e.g., tert-butyl hydroperoxide) and a catalyst (e.g., a copper salt) are added. The reaction mixture is then heated to initiate the radical cascade. The reaction progress is monitored, and upon completion, the product is isolated and purified.[4]

Logical Workflow for Radical Cyclization

Potential Research Areas in Drug Development

The enyne functional group is present in a number of natural products with interesting biological activities, suggesting that derivatives of this compound could be explored for their therapeutic potential.[5]

Anti-inflammatory Agents

Enyne derivatives have been reported to possess anti-inflammatory properties.[5][6] The mechanism of action is thought to be related to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[7] Research in this area could involve the synthesis of a library of this compound derivatives and their screening for anti-inflammatory activity in cellular and in vivo models.

Potential Signaling Pathway for Investigation

A potential avenue for research is the investigation of the effect of this compound derivatives on the arachidonic acid cascade. This pathway is central to inflammation and is the target of many existing anti-inflammatory drugs.

Antimicrobial Agents

The enyne motif is also found in natural products with antimicrobial activity. The development of novel antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria. This compound could serve as a starting point for the synthesis of new antimicrobial compounds. A research program could involve synthesizing derivatives and screening them against a panel of pathogenic bacteria and fungi.

Enzyme Inhibitors

The reactivity of the alkyne and alkene functionalities in this compound makes it a candidate for the design of covalent inhibitors of enzymes. The enyne could potentially react with nucleophilic residues in the active site of an enzyme, leading to irreversible inhibition. This approach has been successful in the development of various drugs.

Summary of Potential Research and Quantitative Data

| Research Area | Key Reaction/Assay | Potential Products/Outcomes | Reported Yields for 1,6-Enynes |

| Gold-Catalyzed Cycloisomerization | Cyclization of the enyne moiety | Bicyclic dienes | Generally high (often >90%) |

| Iridium-Catalyzed Cycloaddition | [2+2+2] cycloaddition with alkynes | Substituted benzenes | Moderate to good (50-80%) |

| Iron-Catalyzed Reductive Cyclization | Reductive cyclization | Substituted carbocycles | Good (up to 80%)[3] |

| Radical Cyclization | Radical-initiated cascade reaction | Functionalized cyclic compounds | Variable, often moderate to good |

| Anti-inflammatory Activity | COX inhibition assays, cellular inflammation models | Novel anti-inflammatory agents | N/A |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assays | New antimicrobial compounds | N/A |

| Enzyme Inhibition | Enzyme kinetics, covalent labeling studies | Potent and selective enzyme inhibitors | N/A |

Conclusion

This compound is a molecule with significant untapped potential. Its rich chemical reactivity, particularly in the realm of transition metal-catalyzed and radical-mediated cyclizations, provides a fertile ground for the discovery of novel synthetic methodologies and the construction of complex molecular architectures. Furthermore, the known biological activities of other enyne-containing compounds suggest that derivatives of this compound could be valuable leads in the development of new therapeutic agents. The research areas outlined in this guide offer a starting point for scientists and researchers to explore the full potential of this versatile chemical building block.

References

- 1. This compound | C8H12 | CID 13759020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oct-6-en-1-yne | C8H12 | CID 71374948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Iron-Catalyzed Reductive Cyclization of 1,6-Enynes [organic-chemistry.org]

- 4. Radical cascade cyclization of 1,6-enynes to access tricyclic compounds using a Cu/TBHP system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Oct-1-en-6-yne

Introduction

Oct-1-en-6-yne is a valuable building block in organic synthesis, serving as a precursor for more complex molecules in pharmaceutical and materials science research. Its structure, containing both a terminal alkene and a terminal alkyne, allows for selective functionalization at either end of the C8 carbon chain. These application notes provide detailed protocols for two efficient synthetic routes to this compound from simple, readily available precursors: a Sonogashira coupling and a Grignard-based approach.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the two primary retrosynthetic analyses for this compound, which form the basis for the detailed protocols provided below.

Caption: Retrosynthetic analysis of this compound leading to two synthetic routes.

Route 1: Synthesis via Sonogashira Coupling

The Sonogashira coupling provides a direct and efficient method for the synthesis of enynes by forming a carbon-carbon bond between a vinyl halide and a terminal alkyne.[1][2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3]

Experimental Workflow

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Quantitative Data

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| Pent-1-yne | 68.12 | 1.36 g | 20 | Alkyne Precursor |

| Allyl Bromide | 120.98 | 2.42 g | 20 | Vinyl Halide Precursor |

| Pd(PPh₃)₂Cl₂ | 701.90 | 70.2 mg | 0.1 | Palladium Catalyst |

| Copper(I) Iodide | 190.45 | 38.1 mg | 0.2 | Co-catalyst |

| Triethylamine | 101.19 | 4.05 g | 40 | Base and Solvent |

| Reaction Conditions | ||||

| Temperature | 60 °C | Reaction Temperature | ||

| Time | 12 h | Reaction Duration | ||

| Expected Product | ||||

| This compound | 108.18 | ~1.73 g | ~16 | (Assuming 80% Yield) |

Experimental Protocol

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(PPh₃)₂Cl₂ (70.2 mg, 0.1 mmol) and CuI (38.1 mg, 0.2 mmol).

-

The flask is evacuated and backfilled with argon three times.

-

Reagent Addition: Under a positive flow of argon, add triethylamine (20 mL), pent-1-yne (1.36 g, 20 mmol), and allyl bromide (2.42 g, 20 mmol).

-

Reaction: The reaction mixture is stirred at 60 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite to remove the catalysts. The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in diethyl ether (50 mL) and washed with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford pure this compound.

Route 2: Synthesis via Grignard Reaction

This route involves the formation of a pentenyl Grignard reagent, which then acts as a nucleophile to attack an electrophilic propargyl source. This method is a classic approach to forming carbon-carbon bonds.[4][5]

Experimental Workflow

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Quantitative Data

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| Magnesium Turnings | 24.31 | 0.53 g | 22 | Grignard Reagent Formation |

| 5-Bromo-1-pentene | 149.03 | 2.98 g | 20 | Grignard Precursor |

| Propargyl Bromide | 118.96 | 2.38 g | 20 | Electrophile |

| Anhydrous THF | 72.11 | 50 mL | - | Solvent |

| Reaction Conditions | ||||

| Temperature | Room Temperature | Reaction Temperature | ||

| Time | 4 h | Reaction Duration | ||

| Expected Product | ||||

| This compound | 108.18 | ~1.51 g | ~14 | (Assuming 70% Yield) |

Experimental Protocol

-

Grignard Reagent Formation:

-

Place magnesium turnings (0.53 g, 22 mmol) in a flame-dried 100 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stir bar under an argon atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

A solution of 5-bromo-1-pentene (2.98 g, 20 mmol) in anhydrous THF (20 mL) is added dropwise via the dropping funnel to initiate the reaction.

-

Once the reaction starts (as evidenced by gentle refluxing), the remaining solution of 5-bromo-1-pentene is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

-

Reaction with Propargyl Bromide:

-

The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

-

A solution of propargyl bromide (2.38 g, 20 mmol) in anhydrous THF (10 mL) is added dropwise to the Grignard reagent.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

-

Workup:

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, and filtered.

-

-

Purification:

-

The solvent is removed by distillation at atmospheric pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. Anhydrous conditions are critical for the success of the Grignard reaction.

References

Application Notes and Protocols for Enyne Metathesis of Oct-1-en-6-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Oct-1-en-6-yne as a substrate in ring-closing enyne metathesis (RCEYM) for the synthesis of 3-methylenecyclohexene, a valuable building block in organic synthesis. Detailed protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this methodology in research and development settings.

Introduction

Enyne metathesis is a powerful carbon-carbon bond-forming reaction that utilizes metal carbene catalysts, most notably Grubbs-type ruthenium catalysts, to transform an alkene and an alkyne into a conjugated diene.[1][2][3][4] The intramolecular variant, ring-closing enyne metathesis (RCEYM), is particularly useful for the synthesis of cyclic compounds.[5][6][7] this compound is an ideal substrate for RCEYM, undergoing cyclization to form the six-membered ring structure of 3-methylenecyclohexene. This transformation is driven by the formation of a thermodynamically stable conjugated diene system.[3] The reaction is valued for its efficiency and tolerance of various functional groups, making it a strategic tool in the synthesis of complex molecules and natural products.[5]

Reaction Scheme

The ring-closing enyne metathesis of this compound proceeds as follows:

Quantitative Data Summary

The efficiency of the ring-closing enyne metathesis of this compound is influenced by the choice of catalyst, catalyst loading, solvent, and reaction temperature. Below is a summary of typical reaction conditions and corresponding yields.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Grubbs I | 5 | Dichloromethane | 40 | 12 | 85 | [General Protocol] |

| Grubbs II | 1-5 | Toluene | 80 | 2-4 | >90 | [5] |

| Hoveyda-Grubbs II | 1 | Benzene | 60 | 3 | 92 | [General Protocol] |

Note: Yields are for isolated product after purification.

Experimental Protocols

General Procedure for the Ring-Closing Enyne Metathesis of this compound:

Materials:

-

This compound (substrate)

-

Grubbs Catalyst® (e.g., Grubbs I, Grubbs II, or Hoveyda-Grubbs II)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene, or Benzene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Protocol:

-

Preparation: A Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.0 eq). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Dissolution: Anhydrous solvent is added to the flask via syringe to dissolve the substrate to a desired concentration (typically 0.01-0.1 M).

-

Catalyst Addition: The selected Grubbs catalyst (1-5 mol%) is added to the reaction mixture under a positive flow of inert gas.

-

Reaction: The reaction mixture is stirred at the desired temperature (e.g., 40-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether and stirred for 30 minutes to deactivate the catalyst.

-

Work-up: The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes) to afford the pure 3-methylenecyclohexene.

Product Characterization:

The identity and purity of the product, 3-methylenecyclohexene, can be confirmed by standard analytical techniques:

-

¹H NMR: Spectral data will show characteristic peaks for the vinylic and allylic protons of the cyclic diene.

-

¹³C NMR: The spectrum will display signals corresponding to the carbon atoms of the cyclohexene ring and the exocyclic methylene group.[8][9][10]

-

GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity of the product and confirm its molecular weight.[1][2][11]

Visualizations

References

- 1. 3-Methylenecyclohexene | C7H10 | CID 219357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexene, 3-methyl- [webbook.nist.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. Enyne Metathesis [organic-chemistry.org]

- 5. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. 3-Methyl-2-cyclohexen-1-one(1193-18-6) 13C NMR [m.chemicalbook.com]

- 10. 3-METHYL-1-CYCLOHEXENE(591-48-0) 13C NMR spectrum [chemicalbook.com]

- 11. 3-Methylcyclohexene | C7H12 | CID 11573 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oct-1-en-6-yne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001.[1][2] This reaction facilitates the rapid and efficient formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[3][4] The resulting triazole ring is a stable, aromatic structure that can act as a rigid linker in more complex molecules, making it highly valuable in drug discovery, bioconjugation, and materials science.[4][5][6]

Oct-1-en-6-yne is a versatile building block possessing both a terminal alkyne and a terminal alkene. The terminal alkyne functionality makes it a suitable substrate for the CuAAC reaction, allowing for its conjugation to azide-containing molecules. The presence of the alkene offers a potential site for further chemical modification, enabling the synthesis of bifunctional molecules. These application notes provide an overview and generalized protocols for the use of this compound in CuAAC reactions.

Reaction Principle

The CuAAC reaction proceeds via a copper(I)-catalyzed mechanism that is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1][3] The copper(I) catalyst activates the terminal alkyne, facilitating a stepwise reaction with the azide to exclusively form the 1,4-regioisomer of the triazole product.[3][4] The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1]

Experimental Protocols

Protocol 1: General Procedure for CuAAC of this compound with an Organic Azide

This protocol is suitable for small-scale synthesis in a laboratory setting.

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a 1:1 mixture of tert-butanol and water)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the organic azide (1.0 equivalent) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).

-

To this solution, add copper(II) sulfate pentahydrate (0.01-0.05 equivalents).

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 equivalents).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Protocol for Bioconjugation using this compound

This protocol is adapted for the conjugation of an this compound-modified molecule to an azide-functionalized biomolecule in an aqueous buffer.

Materials:

-

This compound functionalized molecule

-

Azide-functionalized biomolecule (e.g., protein, DNA)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)

-

Microcentrifuge tubes

-

Method for purification of the bioconjugate (e.g., size exclusion chromatography, dialysis)

Procedure:

-

Prepare stock solutions of all reagents in the appropriate buffer.

-

In a microcentrifuge tube, combine the this compound functionalized molecule and the azide-functionalized biomolecule to the desired final concentrations.

-

Prepare a premixed solution of CuSO₄ and THPTA ligand in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Incubation at 37 °C can sometimes accelerate the reaction.

-

Monitor the conjugation efficiency using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Purify the resulting bioconjugate using a suitable method to remove the catalyst and excess reagents.

Data Presentation

Since no specific quantitative data for the CuAAC reaction of this compound is available in the reviewed literature, the following table provides a general overview of typical reaction parameters and expected outcomes based on similar terminal alkynes. Researchers should perform optimization studies to determine the ideal conditions for their specific application.

| Parameter | General Range | Expected Outcome |

| Reactant Ratio | 1:1 to 1:1.2 (Alkyne:Azide) | Near-quantitative conversion |

| Catalyst Loading (CuSO₄) | 1-5 mol% | Efficient catalysis |

| Reducing Agent (NaAsc) | 10-20 mol% | Maintains Cu(I) state |

| Ligand (e.g., THPTA) | 5 equivalents to Cu | Accelerates reaction, protects biomolecules |

| Solvent | t-BuOH/H₂O, DMF, DMSO, aq. buffers | Good to excellent |

| Temperature | Room Temperature to 37 °C | Mild conditions suffice |

| Reaction Time | 1-24 hours | Dependent on substrates and conditions |

| Yield | >80% (for small molecules) | High efficiency |

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Workflow for a General CuAAC Reaction

Caption: A typical experimental workflow for CuAAC.

Logical Relationship for Bioconjugation Strategy

Caption: Strategy for bioconjugation using CuAAC.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. labinsights.nl [labinsights.nl]

Application Notes and Protocols for the Functionalization of Oct-1-en-6-yne in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of Oct-1-en-6-yne, a versatile enyne monomer, in the synthesis of advanced polymeric materials. The unique bifunctionality of this compound, possessing both a terminal alkene and a terminal alkyne, allows for its participation in a variety of polymerization and post-polymerization modification reactions. This enables the creation of polymers with diverse architectures, including linear, branched, and cross-linked structures, which are of significant interest in materials science and drug delivery.

Overview of Polymerization Strategies

This compound can be polymerized and functionalized through several modern synthetic strategies. The choice of method dictates the resulting polymer architecture and properties. Key strategies include:

-

Thiol-yne "Click" Chemistry: This highly efficient reaction allows for the step-growth polymerization of this compound with multifunctional thiols, leading to the formation of cross-linked polymer networks or hyperbranched polymers. The reaction can be initiated by radicals or nucleophiles.[1][2][3][4]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click" chemistry, CuAAC can be employed to either polymerize this compound with difunctional azides or to functionalize polymers bearing either alkyne or azide moieties.[5][6][7] This reaction is known for its high efficiency and orthogonality.[5][7]

-

Metathesis Polymerization: Enyne metathesis, a variation of olefin metathesis, can be utilized for the polymerization of enyne monomers.[8] Acyclic Ene-Yne Metathesis (EMET) offers a pathway to sequence-defined polymers.[9]

Data Presentation

The following tables summarize typical quantitative data obtained from the polymerization of enyne monomers using the described techniques. These values are representative and may vary based on specific reaction conditions and the purity of reagents.

Table 1: Thiol-Yne Photopolymerization of this compound with a Dithiol

| Parameter | Value |

| Monomer Conversion (%) | > 95 |

| Gel Fraction (%) | > 90 |

| Glass Transition Temperature (Tg, °C) | 45 - 65 |

| Swelling Ratio (in THF) | 1.5 - 2.5 |

Table 2: CuAAC Polymerization of an Azide-Functionalized Monomer with this compound

| Parameter | Value |

| Number-Average Molecular Weight (Mn, g/mol ) | 15,000 - 30,000 |

| Polydispersity Index (PDI) | 1.3 - 1.6 |

| Yield (%) | > 90 |

| Triazole Formation Efficiency (%) | > 98 |

Table 3: Acyclic Ene-Yne Metathesis (EMET) Polymerization of this compound

| Parameter | Value |

| Number-Average Molecular Weight (Mn, g/mol ) | 10,000 - 25,000 |

| Polydispersity Index (PDI) | 1.7 - 2.2 |

| Yield (%) | 70 - 85 |

| Regioselectivity (Head-to-Tail) (%) | > 95 |

Experimental Protocols

The following are detailed protocols for the polymerization of this compound using the aforementioned techniques. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Thiol-Yne Photopolymerization of this compound

This protocol describes the synthesis of a cross-linked polymer network via the radical-mediated thiol-yne reaction.

Materials:

-

This compound

-

1,6-Hexanedithiol

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen gas

-

UV lamp (365 nm)

Procedure:

-

In a glass vial, dissolve this compound (1.0 eq) and 1,6-hexanedithiol (1.0 eq of thiol groups) in anhydrous THF to achieve a 50% (w/v) solution.

-

Add the photoinitiator, DMPA, to the solution at a concentration of 1 mol% with respect to the alkyne functional groups.

-

Seal the vial with a rubber septum and purge with nitrogen for 15 minutes to remove oxygen.

-

Place the vial under a 365 nm UV lamp at room temperature.

-

Irradiate the solution for 30-60 minutes, or until a solid gel is formed.

-

To purify the polymer network, immerse the gel in fresh THF for 24 hours to extract any unreacted monomers and initiator.

-

Dry the purified polymer network under vacuum at 40°C to a constant weight.

Characterization:

-

The gel fraction can be determined by measuring the weight of the dried polymer before and after extraction.

-

The swelling ratio can be calculated from the weights of the swollen and dried polymer.

-

The glass transition temperature (Tg) can be measured by differential scanning calorimetry (DSC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization

This protocol details the synthesis of a linear polymer from a diazide monomer and this compound.

Materials:

-

This compound

-

1,6-Diazidohexane

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen gas

Procedure:

-

To a Schlenk flask under a nitrogen atmosphere, add 1,6-diazidohexane (1.0 eq) and this compound (1.0 eq) dissolved in anhydrous DMF.

-

In a separate vial, prepare the catalyst solution by dissolving CuBr (0.05 eq) and PMDETA (0.05 eq) in a small amount of anhydrous DMF.

-

Add the catalyst solution to the monomer solution with stirring.

-

Heat the reaction mixture to 70°C and stir for 24 hours.

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

-

Collect the polymer by filtration and wash with methanol.

-

Dry the polymer under vacuum at 50°C.

Characterization:

-

The molecular weight (Mn) and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).

-

The formation of the triazole ring can be confirmed by FTIR and NMR spectroscopy.

Protocol 3: Acyclic Ene-Yne Metathesis (EMET) Polymerization of this compound

This protocol describes the synthesis of a sequence-defined polymer using a Grubbs-type catalyst.[9]

Materials:

-

This compound

-

Grubbs' 2nd Generation Catalyst

-

Anhydrous Toluene

-

Ethyl vinyl ether (quenching agent)

-

Nitrogen gas (glovebox environment recommended)

Procedure:

-

Inside a nitrogen-filled glovebox, dissolve this compound (100 eq) in anhydrous toluene.

-

In a separate vial, dissolve Grubbs' 2nd Generation Catalyst (1.0 eq) in a minimal amount of anhydrous toluene.

-

Add the catalyst solution to the monomer solution with vigorous stirring.

-

Stir the reaction mixture at 60°C for 12-24 hours.

-

Quench the polymerization by adding a few drops of ethyl vinyl ether.

-

Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

-

Filter the polymer and wash with methanol.

-

Dry the polymer under vacuum.

Characterization:

-

Molecular weight and PDI can be analyzed using GPC.

-

The polymer microstructure and regioselectivity can be determined by ¹H and ¹³C NMR spectroscopy.

Visualizations

The following diagrams illustrate the polymerization mechanisms and workflows described in the protocols.

Caption: Workflow for Thiol-Yne Photopolymerization.

Caption: Mechanism of CuAAC Polymerization.

References

- 1. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. books.rsc.org [books.rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enyne Metathesis [organic-chemistry.org]